An In-Depth Technical Guide to Boc-L-beta-homoisoleucine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Boc-L-beta-homoisoleucine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-beta-homoisoleucine, systematically named (3R,4S)-3-(tert-butoxycarbonylamino)-4-methylhexanoic acid, is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural features, including the presence of a beta-amino acid backbone and the bulky isoleucine side chain, impart valuable properties to peptides and peptidomimetics. The incorporation of this building block can lead to enhanced proteolytic stability, improved pharmacokinetic profiles, and novel conformational constraints, making it a valuable tool in the design of new therapeutics.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-L-beta-homoisoleucine, offering insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Boc-L-beta-homoisoleucine is essential for its proper handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₃NO₄ | [3][4][5] |
| Molecular Weight | 245.32 g/mol | [3][4][5] |
| CAS Number | 218608-82-3 | [4][5] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 86 °C | [3][5] |
| Optical Rotation | [α]D²⁵ = -9.0 ± 2º (c=1 in EtOH) | [1] |
| Solubility | Soluble in many organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | |
| Storage Conditions | Store at 0-8°C in a dry, well-ventilated place. Keep container tightly closed.[6][7] |
Synthesis and Purification
The enantioselective synthesis of β-amino acids, including Boc-L-beta-homoisoleucine, is a key challenge in organic chemistry. Several strategies have been developed to achieve high stereocontrol.
Enantioselective Synthesis
-
Chiral Auxiliary-Mediated Synthesis: This approach involves the use of a chiral auxiliary, such as pseudoephedrine or an oxazolidinone, to direct the stereoselective formation of the desired stereocenters.[6][8] The auxiliary is later cleaved to yield the enantiomerically enriched β-amino acid.
-
Asymmetric Hydrogenation: The asymmetric hydrogenation of enamines or β-aminoacrylates using chiral catalysts, often based on rhodium or ruthenium, is a powerful method for establishing the stereochemistry at the β-position.
-
Enzymatic Kinetic Resolution: ω-Transaminases can be employed for the kinetic resolution of racemic β-amino acids, providing access to one enantiomer in high enantiomeric excess.[9]
A plausible synthetic route to (3R,4S)-3-amino-4-methylhexanoic acid, the precursor to Boc-L-beta-homoisoleucine, could involve the stereoselective alkylation of a chiral glycine enolate equivalent, followed by further synthetic manipulations.
Boc Protection
The protection of the amino group of L-beta-homoisoleucine with the tert-butoxycarbonyl (Boc) group is a standard procedure in peptide chemistry.
Protocol for Boc Protection:
-
Dissolve L-beta-homoisoleucine in a suitable solvent system, such as a mixture of dioxane and water or acetone and water.
-
Add a base, typically triethylamine or sodium hydroxide, to deprotonate the amino group.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to a pH of 2-3 using a dilute acid, such as citric acid or hydrochloric acid.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-L-beta-homoisoleucine.
Purification
Purification of the final product is crucial to ensure its suitability for subsequent applications. Common purification techniques for Boc-protected amino acids include:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective method for purification.
-
Flash Chromatography: For non-crystalline products or to remove closely related impurities, flash column chromatography on silica gel is a standard technique.
Analytical Characterization
Confirmation of the structure and purity of Boc-L-beta-homoisoleucine is typically achieved through a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for Boc-L-beta-homoisoleucine are not widely published, the expected ¹H and ¹³C NMR signals for N-Boc protected β-amino acids can be predicted based on their general chemical structure.
-
¹H NMR: The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector at approximately 1.4 ppm.[10] Other key signals would include multiplets for the protons on the aliphatic side chain and the β-amino acid backbone.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid would appear around 170-180 ppm, while the carbonyl carbon of the Boc group would resonate at approximately 155 ppm.[11][12] The quaternary carbon of the Boc group would be observed around 80 ppm. The remaining signals would correspond to the carbons of the isoleucine side chain and the β-amino acid backbone.
Other Analytical Techniques
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups, such as the carbonyls of the carboxylic acid and the carbamate, and the N-H bond.
Applications in Peptide Synthesis and Drug Discovery
The unique structural properties of Boc-L-beta-homoisoleucine make it a valuable building block in the design and synthesis of peptidomimetics and other bioactive molecules.
Peptide Synthesis
Boc-L-beta-homoisoleucine can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The Boc protecting group is stable to the basic conditions used for peptide coupling but is readily cleaved by acids like trifluoroacetic acid (TFA) to allow for chain elongation.
General Workflow for Incorporation into a Peptide Chain:
Caption: General workflow for incorporating Boc-L-beta-homoisoleucine in SPPS.
The presence of the β-amino acid backbone can induce specific secondary structures, such as helices and turns, in peptides and can also increase their resistance to enzymatic degradation by proteases.[2]
Drug Discovery
The incorporation of Boc-L-beta-homoisoleucine into peptide-based drug candidates can lead to several advantages:
-
Enhanced Proteolytic Stability: The altered peptide backbone is less susceptible to cleavage by proteases, leading to a longer in vivo half-life.
-
Improved Pharmacokinetic Properties: The increased stability and modified conformational properties can result in better absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Novel Biological Activity: The unique three-dimensional structure imposed by the β-amino acid can lead to novel interactions with biological targets, resulting in new or enhanced biological activities.
Boc-L-beta-homoisoleucine has been utilized in the development of various therapeutic agents, including those targeting neurological disorders.[13]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Boc-L-beta-homoisoleucine.
-
Hazard Identification: While not classified as a hazardous substance under GHS for a majority of reports, some classifications indicate it may cause skin and eye irritation and may be harmful if swallowed.[7][14]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[7][15]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.[7][16][17][18][19]
Logical Flow for Safe Handling:
Caption: Workflow for the safe handling of Boc-L-beta-homoisoleucine.
Conclusion
Boc-L-beta-homoisoleucine is a valuable and versatile building block for researchers and scientists in the field of peptide chemistry and drug discovery. Its unique structural features offer the potential to design and synthesize novel peptides and peptidomimetics with enhanced stability and biological activity. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its successful application in the laboratory. As the demand for more sophisticated and effective peptide-based therapeutics continues to grow, the importance of non-proteinogenic amino acids like Boc-L-beta-homoisoleucine is set to increase.
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1 H (a) and 13 C (b) NMR spectra of... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
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tert-Butoxycarbonyl-L-isoleucine | C11H21NO4 | CID 2724762 - PubChem - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
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Boc-L-beta-homoisoleucine CAS#: 218608-82-3; ChemWhat Code: 87575. (n.d.). Retrieved January 10, 2026, from [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]
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1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
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(3R,4S)-3-Amino-4-methylhexanoic acid - MySkinRecipes. (n.d.). Retrieved January 10, 2026, from [Link]
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3-Amino-4-methylhexanoic acid | C7H15NO2 | CID 2764414 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]
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